

A Technical Guide to the Photophysical Properties of TAMRA-PEG8-Me-Tetrazine

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Compound of Interest

Compound Name: TAMRA-PEG8-Me-Tet

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This technical guide provides a comprehensive overview of the core photophysical properties of **TAMRA-PEG8-Me-Tetrazine**, a fluorescent probe widely utilized in bioorthogonal chemistry for cellular imaging and biomolecule tracking. This document outlines its key quantitative data, details the experimental protocols for their determination, and visualizes a typical application workflow.

Core Photophysical Properties

TAMRA-PEG8-Me-Tetrazine is a derivative of the bright and photostable tetramethylrhodamine (TAMRA) fluorophore. The inclusion of a methyl-tetrazine (Me-Tet) moiety allows for highly specific and rapid "click" reactions with trans-cyclooctene (TCO) tagged biomolecules, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The polyethylene glycol (PEG8) linker enhances water solubility and reduces steric hindrance.

Precise photophysical data for the specific **TAMRA-PEG8-Me-Tetrazine** conjugate is not readily available in the public domain. However, data for the closely related compound, Me-Tet-5-TAMRA, provides a strong basis for estimation. The properties of the core TAMRA fluorophore are also well-characterized.

Property	Value (Me-Tet-5-TAMRA)	Value (General TAMRA)	Reference
Excitation Maximum (λ_{ex})	~553 nm	~541 - 565 nm	[1][2]
Emission Maximum (λ_{em})	~580 nm	~565 - 583 nm	[1][2]
Molar Extinction Coefficient (ϵ)	Not explicitly stated, but related to brightness.	~84,000 - 95,000 $M^{-1}cm^{-1}$	[2]
Fluorescence Quantum Yield (Φ_f)	Not explicitly stated, but related to brightness.	~0.1 - 0.3	[2]
Brightness ($\epsilon \times \Phi_f$)	1.96 (relative value)	-	[1]

Note: The exact spectral characteristics of **TAMRA-PEG8-Me-Tetrazine** can be influenced by the solvent, pH, and its conjugation state.[2] It is important to note that the tetrazine moiety can quench the fluorescence of the TAMRA dye, but upon reaction with a dienophile like TCO, this quenching is reduced, leading to a significant increase in fluorescence intensity.[1]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative application of fluorescent probes. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). [3][4]

Materials:

- **TAMRA-PEG8-Me-Tetrazine**
- High-purity solvent (e.g., DMSO, PBS)
- UV-Vis spectrophotometer
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)[3]

Procedure:

- Prepare a Stock Solution: Accurately weigh a small amount of **TAMRA-PEG8-Me-Tetrazine** and dissolve it in a precise volume of solvent to create a stock solution of known concentration.[5]
- Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.[5]
- Measure Absorbance:
 - Set the spectrophotometer to scan a range of wavelengths to determine the wavelength of maximum absorbance (λ_{max}).[4]
 - Measure the absorbance of the blank (solvent only) at λ_{max} and zero the instrument.[3]
 - Measure the absorbance of each dilution at λ_{max} . Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).[6]
- Plot and Calculate:
 - Plot a graph of absorbance versus concentration.[4]
 - The data should yield a straight line that passes through the origin.[3]

- The molar extinction coefficient (ϵ) is calculated from the slope of this line (slope = ϵl). Since the path length (l) is typically 1 cm, the slope is equal to ϵ .^[4]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed.^[6]

The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.^{[6][7]}

Materials:

- **TAMRA-PEG8-Me-Tetrazine** solution of known absorbance
- A fluorescent standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G)^[7]
- High-purity solvent
- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Prepare Solutions:** Prepare a series of dilute solutions of both the **TAMRA-PEG8-Me-Tetrazine** sample and the fluorescent standard in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.^[6]
- **Measure Absorbance:** Measure the absorbance of each solution at the excitation wavelength.^[2]
- **Measure Fluorescence Emission:**

- Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.[2]
- The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.[7]
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[2]
- Plot and Calculate:
 - For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.[2]
 - The quantum yield of the TAMRA sample (Φ_{sample}) can be calculated using the following equation:

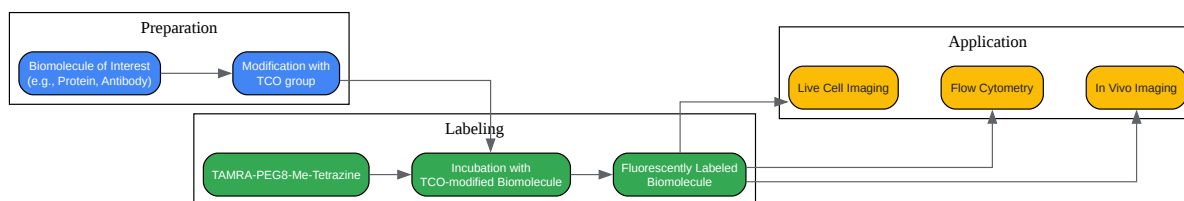
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (m_{\text{sample}} / m_{\text{std}}) * (n_{\text{sample}} / n_{\text{std}})^2$$

Where:

- Φ_{std} is the quantum yield of the standard.
- m_{sample} and m_{std} are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
- n_{sample} and n_{std} are the refractive indices of the sample and standard solutions (if different solvents are used).

Application Workflow: Bioorthogonal Labeling

TAMRA-PEG8-Me-Tetrazine is primarily used for bioorthogonal labeling of biomolecules that have been modified to contain a trans-cyclooctene (TCO) group. This reaction is highly specific and proceeds rapidly under physiological conditions.



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Bioorthogonal labeling workflow using **TAMRA-PEG8-Me-Tetrazine**.

This diagram illustrates the general workflow for utilizing **TAMRA-PEG8-Me-Tetrazine**. A biomolecule of interest is first chemically modified to include a TCO group. This TCO-modified biomolecule is then incubated with **TAMRA-PEG8-Me-Tetrazine**, leading to a specific and covalent fluorescent label via an iEDDA reaction. The resulting fluorescently labeled biomolecule can then be used in various downstream applications such as live-cell imaging, flow cytometry, and in vivo imaging.

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